1-Methylcyclohexane-1,4-diol
Overview
Description
1-Methylcyclohexane-1,4-diol is an organic compound with the molecular formula C7H14O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclohexane ring
Mechanism of Action
Target of Action
The specific targets would depend on the compound’s structure and properties .
Mode of Action
It’s known that the compound is a disubstituted cyclohexane . Disubstituted cyclohexanes can exist in different conformations, and the most stable conformation is usually the one where the substituents are in equatorial positions . This conformational preference can influence how the compound interacts with its targets.
Biochemical Pathways
The compound’s structure suggests that it could potentially interact with pathways involving cyclohexane derivatives or other related compounds .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s conformation, reactivity, and interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohexane-1,4-diol can be synthesized through the hydroxylation of 1-methylcyclohexene. This process typically involves the use of oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in an aqueous solution. The reaction conditions often include a solvent like pyridine for osmium tetroxide or a basic medium for potassium permanganate .
Industrial Production Methods: Industrial production of this compound may involve similar hydroxylation processes but on a larger scale. The choice of oxidizing agent and reaction conditions would be optimized for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 1-methylcyclohexanol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 1-methylcyclohexanone or 1-methylcyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 1-methylcyclohexanol.
Substitution: Formation of 1-methylcyclohexane-1,4-dichloride.
Scientific Research Applications
1-Methylcyclohexane-1,4-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
1-Methylcyclohexane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
1,4-Cyclohexanediol: Lacks the methyl group, affecting its reactivity and properties.
1-Methylcyclohexanol: Contains only one hydroxyl group, leading to different chemical behavior.
Uniqueness: 1-Methylcyclohexane-1,4-diol is unique due to the presence of two hydroxyl groups at specific positions on the cyclohexane ring, combined with a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
1-methylcyclohexane-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(9)4-2-6(8)3-5-7/h6,8-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZQSMBYXJWRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347218 | |
Record name | cis-1-Methyl-1,4-cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89794-52-5, 124899-25-8, 124899-26-9 | |
Record name | 1-Methyl-1,4-cyclohexanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089794525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,4-cyclohexanediol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-1,4-cyclohexanediol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124899269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1-Methyl-1,4-cyclohexanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901347218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylcyclohexane-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI9AMU5JAA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMA7PV6VZ7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-METHYL-1,4-CYCLOHEXANEDIOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AKY4YF27R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Methylcyclohexane-1,4-diol in natural product chemistry?
A: this compound, particularly its cis and trans isomers, has been identified in the marine red alga Laurencia composita. [] While this marks the first isolation from a natural source, the compound had been previously synthesized. This discovery suggests potential ecological roles and warrants further investigation into its biological activity.
Q2: Can you elaborate on the occurrence of this compound isomers in Vitis vinifera grape cv. Sauvignon Blanc?
A: While this compound itself wasn't directly identified, research on Vitis vinifera grape cv. Sauvignon Blanc revealed the presence of t-4-(1-methylethyl)-r-1-methylcyclohexane-1,4-diol (trans-p-menthane-1,4-diol) in the acid hydrolysates of the bound volatile fraction. [] This suggests its presence as a bound component, potentially linked to glycosides. Further research can explore its contribution to the aroma profile of Sauvignon Blanc wines.
Q3: Are there established synthetic routes for obtaining this compound?
A: Yes, stereoselective syntheses have been developed for both cis and trans isomers of this compound. [] These methods enable further derivatization, as demonstrated by the successful synthesis of their corresponding 4-hemisuccinate esters. Access to these compounds is crucial for exploring their potential applications and biological properties.
Q4: What analytical techniques are typically employed to characterize this compound?
A: Although specific techniques used in the referenced studies weren't elaborated, characterization of this compound likely involves a combination of spectroscopic methods. These might include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight determination, and Infrared (IR) spectroscopy for functional group analysis. [] Specific details on the analytical methodologies would require further investigation within the cited research articles.
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